4-Methoxybenzaldehyde

Description

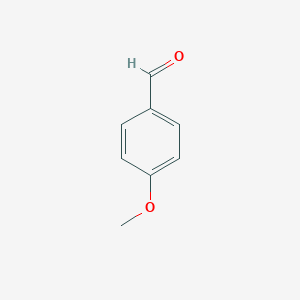

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNZINYAWTAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026997 | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to slightly yellow liquid with a Intensely sweet, floral odour | |

| Record name | Benzaldehyde, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Anisaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

255 °C, 248.00 to 249.00 °C. @ 760.00 mm Hg | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

116 °C (241 °F) - closed cup | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.29X10+3 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene., Soluble in 5 volumes of 5% alcohol, 4.29 mg/mL at 25 °C, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1191 g/cu cm at 15 °C, 1.115-1.123 | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 3.29X10-2 mm Hg at 25 °C (extrapolated) | |

| Record name | p-Anisaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless to pale yellow liquid | |

CAS No. |

123-11-5, 50984-52-6 | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050984526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PA5V6656V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

0 °C | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Methoxybenzaldehyde physical properties and hazards

An In-depth Technical Guide to 4-Methoxybenzaldehyde: Physical Properties and Hazards

Introduction

This compound (also known as p-Anisaldehyde) is an organic compound with the chemical formula C₈H₈O₂.[1] It consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and a formyl group.[1] This colorless liquid is recognized for its sweet, floral, and strong anise-like aroma.[1] Structurally similar to vanillin, this compound is a significant compound in the fragrance and flavor industries.[1] It also serves as a crucial intermediate in the synthesis of various pharmaceuticals and perfumery products.[1] This guide provides a comprehensive overview of its physical properties, associated hazards, and handling protocols for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol [2] |

| Appearance | Clear Liquid[2][3] |

| Odor | Sweet, powdery, spicy, vanilla-like[4] |

| Melting Point | -1 to 2 °C (30.2 to 35.6 °F)[5][6] |

| Boiling Point | 248 - 249 °C (478.4 - 480.2 °F) at 760 mmHg[2][3] |

| Density | 1.119 g/cm³ at 25 °C (77 °F) |

| Solubility | - In water: 2 g/L at 20 °C (68 °F)[2]- Miscible with acetone, alcohol, ether, chloroform, and benzene.[6] |

| Flash Point | 116 °C (241 °F) - closed cup[3][4] |

| Autoignition Temperature | 225 °C (437 °F)[2][3] |

| Vapor Pressure | 1.5 mbar at 74.7 °C[2][3] |

| Vapor Density | 4.7 (Air = 1.0)[2][4][5] |

| log Pow (Octanol/Water) | 1.56 at 25 °C (77 °F)[2] |

| Refractive Index | n20/D = 1.573[5] |

| Viscosity | 4.1 - 4.22 mPa·s at 25 °C[2][4] |

Hazards and Toxicological Data

Understanding the hazards associated with this compound is critical for ensuring laboratory safety and proper handling. The compound is classified for its potential reproductive and aquatic toxicity.

| Hazard Class | GHS Classification |

| Reproductive Toxicity | Category 2 |

| Acute Aquatic Hazard | Category 3 |

| Chronic Aquatic Hazard | Category 3 |

| Signal Word | Warning[5] |

| Pictogram | Health Hazard |

| Hazard Statements | - H361: Suspected of damaging fertility or the unborn child.- H412: Harmful to aquatic life with long lasting effects.[2] |

| Precautionary Statements | - P201: Obtain special instructions before use.- P202: Do not handle until all safety precautions have been read and understood.- P273: Avoid release to the environment.[2]- P280: Wear protective gloves/protective clothing/eye protection/face protection.- P308 + P313: IF exposed or concerned: Get medical advice/attention.- P405: Store locked up.- P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Toxicity Data:

| Test | Result | Species | Method |

| LD50 Oral | 3,210 mg/kg | Rat | OECD Test Guideline 401 |

| LD50 Dermal | > 5,000 mg/kg | Rabbit | ECHA |

| Skin Irritation | No skin irritation - 24 h | Rabbit | OECD Test Guideline 404 |

| Eye Irritation | No eye irritation | Rabbit | OECD Test Guideline 405 |

Experimental Protocols

The determination of physical properties requires standardized experimental procedures. Below are general methodologies for key properties.

1. Determination of Melting Point

-

Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.

-

Methodology: A small, dry sample of the compound is placed into a capillary tube. The tube is then inserted into a calibrated melting point apparatus. The apparatus is heated slowly, and the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. For a pure substance, this should be a narrow range. Given that this compound's melting point is around -1 °C, a specialized low-temperature apparatus would be required.

2. Determination of Boiling Point

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

-

Methodology: The boiling point can be determined by simple distillation. A sample of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is heated, and as the liquid boils and the vapor condenses on the thermometer, the stable temperature reading is recorded as the boiling point at the given atmospheric pressure.

3. Determination of Solubility

-

Objective: To assess the solubility of the compound in various solvents.

-

Methodology:

-

Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a test tube.[7]

-

Add a measured volume of the solvent (e.g., 0.75 mL of water) in small portions.[7]

-

After each addition, shake the tube vigorously for a set period (e.g., 10-20 seconds).[8][9]

-

Observe whether the solute completely dissolves.[8]

-

The process can be repeated with different solvents (e.g., ethanol, diethyl ether, 5% NaOH, 5% HCl) to classify the compound's solubility characteristics.[7][10] The solubility in acidic or basic solutions helps identify functional groups.[10]

-

Hazard and Precaution Relationship

The following diagram illustrates the logical flow from identifying the hazards of this compound to implementing the necessary safety precautions.

Caption: Logical workflow from hazard identification to safety outcomes for this compound.

References

- 1. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. volochem.com [volochem.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. saltise.ca [saltise.ca]

- 10. scribd.com [scribd.com]

p-Anisaldehyde: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisaldehyde, also known as 4-methoxybenzaldehyde, is an aromatic organic compound with the chemical formula C₈H₈O₂. It is a colorless to pale yellow liquid with a characteristic sweet, floral, and anise-like aroma. Widely utilized in the fragrance, flavor, and cosmetic industries, p-Anisaldehyde also presents a subject of growing interest in pharmaceutical and biological research due to its natural origins and potential bioactivities. This technical guide provides an in-depth overview of the natural sources and occurrence of p-Anisaldehyde, detailed experimental protocols for its analysis, and an exploration of its known biological interactions and signaling pathways.

Natural Sources and Quantitative Occurrence

p-Anisaldehyde is a naturally occurring compound found in the essential oils of numerous plants. Its concentration can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following tables summarize the quantitative data available for the presence of p-Anisaldehyde in various natural sources.

| Plant Species | Common Name | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Pimpinella anisum | Anise | Seed | trace - 5.4% | [1] |

| Foeniculum vulgare | Fennel | Seed | 7.7% | [2] |

| Illicium verum | Star Anise | Fruit | Present (unquantified in some studies), can be a minor component | [3][4] |

| Acacia farnesiana | Cassie | Flower | up to 17.3% | [5] |

| Vanilla planifolia | Vanilla | Bean | Present (key flavor compound, but often unquantified) | [6][7] |

Table 1: Quantitative Occurrence of p-Anisaldehyde in Various Plant Essential Oils.

Experimental Protocols

The extraction and quantification of p-Anisaldehyde from natural sources are critical for research and quality control. The following sections detail common methodologies employed for this purpose.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes a general method for the extraction of essential oils from plant material, which can then be analyzed for p-Anisaldehyde content.

Materials:

-

Dried plant material (e.g., aniseed, fennel seeds)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Sample Preparation: Grind the dried plant material to a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: Set up the Clevenger-type apparatus with a 2 L round-bottom flask.

-

Charging the Flask: Place a known amount (e.g., 100 g) of the powdered plant material into the round-bottom flask and add a sufficient volume of distilled water to cover the material completely (e.g., 1 L).

-

Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam and volatile components will rise, condense in the condenser, and collect in the collection tube of the Clevenger apparatus.

-

Extraction Duration: Continue the distillation for a specified period, typically 3-4 hours, or until no more oil is collected.[8]

-

Oil Collection: After cooling, carefully collect the separated essential oil from the collection tube.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place until analysis.

Protocol 2: Quantification of p-Anisaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of p-Anisaldehyde in essential oils using GC-MS.

Materials:

-

Essential oil sample

-

p-Anisaldehyde standard (analytical grade)

-

Volatile solvent (e.g., hexane, dichloromethane)

-

Microsyringe

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms or HP-5ms)

Procedure:

-

Standard Preparation: Prepare a stock solution of p-Anisaldehyde in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dilute a known volume of the essential oil sample in the solvent to bring the concentration of p-Anisaldehyde within the calibration range.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standard or sample solution into the GC inlet.

-

Chromatographic Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min) to separate the components of the essential oil.[9]

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

-

-

Data Analysis:

-

Identify the p-Anisaldehyde peak in the chromatogram based on its retention time and mass spectrum by comparing it to the standard.

-

Construct a calibration curve by plotting the peak area of the p-Anisaldehyde standard against its concentration.

-

Determine the concentration of p-Anisaldehyde in the sample by interpolating its peak area on the calibration curve.

-

Biological Activity and Signaling Pathways

Recent research has begun to elucidate the biological activities of p-Anisaldehyde, particularly its antimicrobial properties.

Antimicrobial Mechanism of Action

A study on the opportunistic human pathogen Pseudomonas aeruginosa revealed that p-Anisaldehyde exerts its antimicrobial effect by targeting multiple cellular pathways.[10][11][12] Treatment with p-Anisaldehyde was shown to alter the expression of genes involved in:

-

Membrane Transport: Affecting the influx and efflux of substances across the cell membrane.

-

Lipid Biosynthesis: Disrupting the synthesis of essential components of the cell membrane.

-

Stress Response: Interfering with the bacterium's ability to cope with environmental stressors.

-

Energy Metabolism: Impairing the processes by which the cell generates energy.

This multi-targeted approach may contribute to its broad-spectrum antimicrobial activity and a lower likelihood of developing resistance.[10]

Antifungal Activity

p-Anisaldehyde has also demonstrated significant antifungal activity against various Candida species, including azole-resistant strains.[13] The proposed mechanism of action involves the inhibition of H⁺-ATPase, a proton pump located in the fungal cell membrane. This inhibition leads to intracellular acidification and ultimately, cell death.

Potential Anti-Inflammatory Signaling

While direct studies on the anti-inflammatory signaling pathways of p-Anisaldehyde are limited, research on structurally related compounds such as sinapaldehyde (B192390) provides valuable insights. Sinapaldehyde has been shown to exert anti-inflammatory effects by suppressing the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[14][15] These pathways are crucial regulators of the inflammatory response. Given the structural similarity, it is plausible that p-Anisaldehyde may also modulate these or related inflammatory pathways, representing a promising area for future research.

Conclusion

p-Anisaldehyde is a naturally abundant aromatic compound with well-established applications in the flavor and fragrance industries. Emerging research is now highlighting its potential as a bioactive molecule with significant antimicrobial and possibly anti-inflammatory properties. The multi-targeted mechanism of action against pathogens like Pseudomonas aeruginosa and Candida species makes it an interesting candidate for further investigation in the development of new therapeutic agents. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify and further explore the biological activities of this versatile natural product. Future studies are warranted to fully elucidate its potential role in modulating key signaling pathways relevant to human health and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Illicium verum (Star Anise) and Trans-Anethole as Valuable Raw Materials for Medicinal and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hort [journals.ashs.org]

- 9. New Insights on Volatile Components of Vanilla planifolia Cultivated in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interesting anticandidal effects of anisic aldehydes on growth and proton-pumping-ATPase-targeted activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages | Semantic Scholar [semanticscholar.org]

Synthesis of 4-Methoxybenzaldehyde from p-Cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzaldehyde, a widely used fine chemical intermediate in the flavor, fragrance, and pharmaceutical industries. The primary industrial route involves a two-step process starting from the readily available raw material, p-cresol (B1678582). This document details the reaction mechanisms, provides in-depth experimental protocols, and presents quantitative data for the synthesis, which involves the O-methylation of p-cresol to form 4-methylanisole (B47524), followed by the selective oxidation of the methyl group to an aldehyde.

Overall Reaction Pathway

The synthesis proceeds in two distinct stages:

-

Methylation: The phenolic hydroxyl group of p-cresol is converted to a methyl ether, yielding the intermediate 4-methylanisole (also known as p-cresyl methyl ether).

-

Oxidation: The benzylic methyl group of 4-methylanisole is oxidized to an aldehyde functional group to produce the final product, this compound.

Part 1: Methylation of p-Cresol to 4-Methylanisole

The O-methylation of p-cresol is typically achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks a methylating agent in a bimolecular nucleophilic substitution (SN2) reaction. While traditional methods employ highly toxic reagents like dimethyl sulfate (B86663) (DMS), modern, greener approaches utilize dimethyl carbonate (DMC), which is non-toxic and biodegradable.

Reaction Mechanism: Williamson Ether Synthesis

The process begins with a base, such as potassium carbonate, deprotonating the hydroxyl group of p-cresol. The resulting p-cresolate anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl carbonate), leading to the formation of 4-methylanisole.

Caption: Mechanism of p-cresol methylation via Williamson ether synthesis.

Experimental Protocol 1: Green Synthesis of 4-Methylanisole using Dimethyl Carbonate (DMC)

This protocol utilizes dimethyl carbonate as an environmentally friendly methylating agent and a phase transfer catalyst to achieve high yields.[1][2]

Materials:

-

p-Cresol (p-methylphenol)

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

10% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol (e.g., 33 mL), potassium carbonate (62.1 g), tetrabutylammonium bromide (48.3 g), and dimethyl carbonate (450 mL).[2]

-

Methylation Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the excess dimethyl carbonate via rotary evaporation.

-

Purification: Filter the cooled residue to remove inorganic salts. Acidify the filtrate to a pH of 5-6 by dropwise addition of 10% HCl.[2]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-methylanisole as a light-yellow oily liquid. A molar yield of 99% has been reported for this procedure.[2]

Part 2: Oxidation of 4-Methylanisole to this compound

The selective oxidation of the methyl group of 4-methylanisole is the critical final step. Various methods exist, including catalytic oxidation using oxygen, which is considered a green and efficient industrial process. This approach often employs a metal salt catalyst and a free-radical initiator.

Mechanism: Catalytic Free-Radical Oxidation

The reaction is initiated by a free-radical initiator that abstracts a hydrogen atom from the benzylic methyl group of 4-methylanisole, forming a resonance-stabilized benzylic radical. This radical then reacts with molecular oxygen, leading through a series of steps (involving peroxide intermediates) to the formation of the aldehyde. The metal salt catalyst, typically a cobalt compound, facilitates the decomposition of hydroperoxides and regeneration of the radical species, enhancing the reaction rate and selectivity.

Data Presentation: Catalytic Oxidation of 4-Methylanisole

The following table summarizes quantitative data from various experimental conditions for the catalytic oxidation of 4-methylanisole to this compound using oxygen.[3]

| Example | Initiator | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion of 4-Methylanisole (%) | Selectivity for this compound (%) | Yield (%) |

| 1 | N-hydroxyphthalimide | Cobalt (II) sulfate heptahydrate | Trifluoroethanol | 25 | 6 | 91.0 | 86.3 | 78.5 |

| 2 | Azobisisobutyronitrile | Cobalt (II) chloride hexahydrate | Trifluoroethanol | 5 | 9 | - | - | - |

| 3 | Benzoyl peroxide | Cobalt (II) acetate (B1210297) tetrahydrate | Trifluoroethanol | 0 | 10 | 83.6 | 77.5 | 64.8 |

| 4 (Comparative) | Acetic Acid/Manganese Acetate | Cobalt (II) acetate tetrahydrate | Acetic Acid | 70 | 1 | 58.7 | 45.6 | 26.8 |

Experimental Protocol 2: Batch Oxidation via Free-Radical Catalysis

This protocol is based on a high-yield example from patent literature.[3]

Materials:

-

4-Methylanisole (1.22 g, 10.0 mmol)

-

Trifluoroethanol (10.00 g, 100.0 mmol)

-

N-hydroxyphthalimide (0.326 g, 2.0 mmol)

-

Cobalt (II) sulfate heptahydrate (0.141 g, 0.5 mmol)

-

Oxygen (gas)

-

Chlorobenzene (B131634) (for internal standard analysis)

Procedure:

-

Reactor Charging: To a suitable pressure reactor, add 4-methylanisole, trifluoroethanol, N-hydroxyphthalimide, and cobalt (II) sulfate heptahydrate.

-

Reaction Conditions: Seal the reactor and pressurize the system with oxygen to 0.1 MPa.

-

Oxidation: Maintain the reaction temperature at 25°C with magnetic stirring for 6 hours.

-

Analysis: After the reaction period, cool the reactor, release the pressure, and add a known amount of chlorobenzene as an internal standard for Gas Chromatography (GC) analysis to determine conversion, selectivity, and yield.

Experimental Protocol 3: Continuous Oxidation in a Microchannel Reactor

This protocol describes a modern, continuous-flow method for the synthesis.

Materials:

-

4-Methylanisole

-

Glacial acetic acid (solvent)

-

Mixed Catalyst: Cobalt acetate, copper acetate, and manganese acetate (1:1:1 mass ratio)

-

Initiator: Potassium bromide

-

Oxygen (gas)

Procedure:

-

Feed Preparation: Prepare a raw material solution by dissolving 4-methylanisole, the mixed catalyst (0.1-0.3 times the mass of 4-methylanisole), and the initiator (0.03-0.06 times the mass of 4-methylanisole) in glacial acetic acid.

-

Reaction Setup: Feed the prepared solution (15-25 mL/min) and oxygen (1000-1500 mL/min) in a parallel flow into a microchannel reactor.

-

Continuous Oxidation: Maintain the reactor temperature between 100-200°C and the pressure between 4.0-5.0 MPa. The residence time should be controlled between 2-5 minutes.

-

Product Collection: The output stream from the reactor is cooled to room temperature and depressurized. The crude product is collected in a storage tank.

-

Purification: The crude product can be purified by reduced pressure distillation to first recover the solvent and unreacted starting material, followed by fractional distillation of the residue to obtain pure this compound.

Visualization of the General Experimental Workflow

References

Spectroscopic Profile of 4-Methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fragrances. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are characteristic and essential for its identification.

¹H NMR Data

The ¹H NMR spectrum of this compound typically exhibits four distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methoxy (B1213986) protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.87 - 9.90 | Singlet | - | Aldehyde (-CHO) |

| 7.84 - 7.86 | Doublet | 8.6 | 2 x Aromatic CH (ortho to -CHO) |

| 7.02 | Doublet | 8.6 | 2 x Aromatic CH (ortho to -OCH₃) |

| 3.84 - 3.91 | Singlet | - | Methoxy (-OCH₃) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 190.03 - 190.9 | Aldehyde Carbonyl (C=O) |

| 163.79 - 164.6 | Aromatic Quaternary Carbon (-C-OCH₃) |

| 131.18 - 132.0 | 2 x Aromatic CH (ortho to -CHO) |

| 129.13 - 129.9 | Aromatic Quaternary Carbon (-C-CHO) |

| 113.52 - 114.3 | 2 x Aromatic CH (ortho to -OCH₃) |

| 54.85 - 55.6 | Methoxy Carbon (-OCH₃) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 | Medium | Aromatic C-H stretch |

| ~2820 and ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet)[1] |

| ~1702 | Strong | C=O stretch (conjugated aldehyde)[1][2] |

| ~1600, ~1575, ~1460 | Medium-Strong | Aromatic C=C ring stretches[1] |

| ~1250 | Strong | C-O stretch (aryl ether)[2] |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted ring)[1] |

Note: The exact peak positions can vary based on the sampling method.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 136 | High | Molecular Ion [M]⁺[3] |

| 135 | High | [M-H]⁺ |

| 108 | Medium | [M-CO]⁺ |

| 78 | Low | [C₆H₆]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Transfer the solution to a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Use a standard proton pulse program. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is typically set from 0 to 12 ppm.

-

¹³C NMR Acquisition: Use a standard carbon pulse program with proton decoupling.[4] A larger number of scans is often required due to the low natural abundance of ¹³C.[4] The spectral width is typically set from 0 to 220 ppm.[1][4]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal at 0 ppm.

IR Spectroscopy Protocol (KBr Pellet Method)

A common method for obtaining an IR spectrum of a solid sample like this compound is the KBr pellet technique:[1]

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.[1]

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.[1] A background spectrum of air is typically recorded first and subtracted from the sample spectrum.[1]

Mass Spectrometry Protocol (Electron Ionization - EI)

A general procedure for obtaining an EI-MS spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[1]

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller, charged ions.[1]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

4-Methoxybenzaldehyde chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Methoxybenzaldehyde for Researchers and Drug Development Professionals

Introduction

This compound, also widely known as p-anisaldehyde, is an organic compound that holds significant importance in various scientific and industrial sectors.[1] It is a benzaldehyde (B42025) derivative characterized by a methoxy (B1213986) group substitution at the para (4-) position of the benzene (B151609) ring.[2] This compound is a clear, colorless to pale yellow liquid with a distinctively strong, sweet, and floral aroma reminiscent of anise and hawthorn.[1]

Its unique organoleptic properties make it a valuable ingredient in the flavor and fragrance industries, where it is used to impart sweet, herbaceous notes to a variety of products, including perfumes, baked goods, and beverages.[1] Beyond its sensory applications, this compound serves as a crucial intermediate in the synthesis of more complex molecules, finding applications in the production of pharmaceuticals, agrochemicals, and dyes.[1] In a laboratory setting, it is also utilized as a staining agent in thin-layer chromatography (TLC) for the visualization of different compounds.[3]

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is This compound .[2] It is also commonly referred to by several synonyms, including:

The molecule consists of a benzene ring where a formyl group (-CHO) and a methoxy group (-OCH₃) are attached to the first and fourth carbon atoms, respectively.[6]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [2][4] |

| Molecular Weight | 136.15 g/mol | [2][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral, spicy, vanilla-like | [2] |

| Melting Point | -1 to 0 °C | [2][5] |

| Boiling Point | 248 °C | [5] |

| Density | 1.05 g/mL at 25 °C | [5] |

| Flash Point | 116 °C (closed cup) | [2] |

| Refractive Index | n20/D = 1.573 | [5] |

| Vapor Density | 4.7 (Air = 1) | [5] |

| SMILES | COC1=CC=C(C=C1)C=O | [2] |

| InChIKey | ZRSNZINYAWTAHE-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. The assigned ¹³C NMR chemical shifts for this compound in CDCl₃ are as follows:

| Atom | Chemical Shift (ppm) |

| OMe | 55.51 |

| C3, C5 | 114.26 |

| C1 | 129.90 |

| C2, C6 | 131.88 |

| C4 | 164.55 |

| CHO | 190.70 |

| (Data sourced from BMRB entry bmse010130)[7] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two distinct synthetic routes.

Protocol 1: Oxidation of p-Methylanisole

This method, adapted from patent literature, describes the synthesis of p-methoxybenzaldehyde via the oxidation of p-methylanisole using a free radical initiator and a metal salt catalyst in an oxygen atmosphere.[8]

Materials:

-

p-Methylanisole (1.22 g, 10.0 mmol)

-

Trifluoroethanol (10.00 g, 100.0 mmol)

-

N-hydroxyphthalimide (0.326 g, 2.0 mmol)

-

Cobalt (II) sulfate (B86663) heptahydrate (0.141 g, 0.5 mmol)

-

Oxygen gas (0.1 MPa)

-

Chlorobenzene (B131634) (for analysis)

-

Reactor equipped with magnetic stirring and gas inlet

Procedure:

-

Add p-methylanisole, trifluoroethanol, N-hydroxyphthalimide, and cobalt (II) sulfate heptahydrate to the reactor.

-

Seal the reactor and purge with oxygen, maintaining the system under an oxygen atmosphere at a pressure of 0.1 MPa.

-

Commence magnetic stirring and maintain the reaction temperature at 25 °C.

-

Allow the reaction to proceed for 6 hours.

-

Upon completion, stop the reaction and add chlorobenzene as an internal standard for analysis.

-

The conversion rate of p-methylanisole and the selectivity for p-methoxybenzaldehyde are determined by gas chromatography. The reported yield for this specific protocol is 78.5%.[8]

Protocol 2: Two-Phase Oxidation of 4-Methoxybenzyl Alcohol

This protocol describes the synthesis of this compound through a two-phase oxidation of 4-methoxybenzyl alcohol.[9]

Materials:

-

4-Methoxybenzyl alcohol

-

Ethyl acetate (B1210297) (EtOAc)

-

Aqueous sodium hypochlorite (B82951) (NaClO) solution

-

High-performance liquid chromatography (HPLC) equipment for analysis

Procedure:

-

Prepare a solution of 4-methoxybenzyl alcohol in ethyl acetate.

-

In a separate vessel, prepare an aqueous solution of sodium hypochlorite.

-

Combine the organic phase (4-methoxybenzyl alcohol in EtOAc) and the aqueous phase (NaClO solution) in a reaction vessel.

-

The reaction proceeds at the interface of the two phases. Vigorous stirring is essential to maximize the interfacial area and promote the reaction.

-

Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals.

-

Analyze the aliquots using HPLC to determine the concentration of the reactant (4-methoxybenzyl alcohol) and the product (this compound).

-

The reaction is complete when the starting material is consumed.

-

Upon completion, separate the organic layer. The this compound product can be isolated by evaporation of the solvent. Further purification may be achieved through techniques such as column chromatography or distillation.

Logical Workflow for Synthesis Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of benzaldehyde derivatives.

Caption: A logical workflow for troubleshooting synthesis issues.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0029686) [hmdb.ca]

- 4. scbt.com [scbt.com]

- 5. volochem.com [volochem.com]

- 6. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 7. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]

- 8. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxybenzaldehyde (also known as p-Anisaldehyde), a key intermediate in the pharmaceutical and fragrance industries. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, formulation, and drug delivery systems. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in their laboratory practices.

Introduction

This compound (C₈H₈O₂) is an aromatic aldehyde that plays a significant role as a building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and fragrances.[1][2] Its solubility profile is a fundamental physicochemical property that dictates its behavior in reaction media, purification processes, and formulation development. This guide aims to provide a detailed technical resource on the solubility of this compound in common organic solvents, equipping researchers with the knowledge to effectively utilize this compound in their work.

Solubility Data

The solubility of this compound varies across different organic solvents, reflecting the interplay of intermolecular forces between the solute and the solvent molecules. While comprehensive quantitative data is not uniformly available in the literature, a combination of qualitative descriptions and some specific quantitative values provides a clear picture of its solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 mg/mL[3][4] | Not Specified |

| Water | H₂O | 2 - 4.29 g/L[5][6][7] | 25[6][8][9] |

Qualitative Solubility Data

For many common organic solvents, the solubility of this compound is described qualitatively. The term "miscible" indicates that the solute and solvent mix in all proportions to form a homogeneous solution.

| Solvent | Chemical Formula | Qualitative Solubility |

| Ethanol | C₂H₅OH | Miscible[8][9][10] |

| Diethyl Ether | (C₂H₅)₂O | Miscible[8][9][10] |

| Acetone | C₃H₆O | Very Soluble / Miscible[8][9][10][11][12] |

| Chloroform | CHCl₃ | Very Soluble / Miscible[8][9][10][11] |

| Benzene | C₆H₆ | Soluble / Miscible[8][9][10][12] |

It is also reported to be soluble in 5 volumes of 5% alcohol.[7][8][9]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development activities. The two primary methods for determining the solubility of a solid compound are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[13][14]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed flask or vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[14][15]

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. A centrifugation step can be employed to facilitate separation.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter (e.g., 0.22 µm) is recommended.

-

Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography (GC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early-stage drug discovery to assess the solubility of a compound from a supersaturated solution.[1][16][17]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent, typically DMSO.[16][18]

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the target aqueous or organic solvent.

-

Precipitation Induction: The addition of the aqueous or organic solvent to the DMSO stock induces precipitation of the compound once its solubility limit is exceeded.

-

Incubation: Incubate the plate for a shorter period than the thermodynamic method (e.g., 1-2 hours) at a constant temperature.[16]

-

Detection of Precipitation: The point of precipitation can be detected by various methods, including:

-

Data Analysis: The kinetic solubility is reported as the concentration of the compound in the well just before precipitation is observed.

Experimental Workflows

The following diagrams illustrate the logical flow of the thermodynamic and kinetic solubility determination experiments.

Conclusion

This technical guide has consolidated the available solubility data for this compound in a range of organic solvents and provided detailed, actionable protocols for its experimental determination. While precise quantitative solubility data in many organic solvents remains an area for further investigation, the provided information and workflows offer a solid foundation for researchers, scientists, and drug development professionals. A thorough understanding and application of these principles will facilitate the effective use of this compound in various scientific and industrial applications.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. chemicalland21.com [chemicalland21.com]

- 6. echemi.com [echemi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy this compound | 123-11-5 [smolecule.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. Page loading... [wap.guidechem.com]

- 12. foreverest.net [foreverest.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Occurrence and Analysis of p-Anisaldehyde in Essential Oils: A Technical Guide

Introduction: p-Anisaldehyde (4-methoxybenzaldehyde) is an aromatic aldehyde renowned for its potent, sweet, floral, and anise-like aroma. It is a naturally occurring compound found in the essential oils of various plants, where it contributes significantly to their characteristic fragrance and biological properties. Beyond its role in perfumery and flavor industries, p-anisaldehyde is of interest to researchers for its potential antimicrobial and insecticidal activities. This guide provides an in-depth overview of the natural occurrence of p-anisaldehyde in essential oils, its biosynthetic origins, and the detailed experimental protocols used for its quantification.

Natural Occurrence of p-Anisaldehyde

p-Anisaldehyde is present as a minor to significant constituent in several well-known essential oils. Its concentration can vary widely depending on the plant's geographical origin, stage of maturity at harvest, and the extraction method employed. The primary sources are plants from the Apiaceae and Illiciaceae families.

Quantitative Data Summary

The following table summarizes the reported concentrations of p-anisaldehyde in the essential oils of various plant species.

| Botanical Name | Common Name | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Pimpinella anisum L. | Anise / Aniseed | Fruits (Seeds) | trace - 5.4% | [1] |

| Pimpinella anisum L. | Anise / Aniseed | Fruits (Seeds) | < 1.0% | [2] |

| Pimpinella anisum L. | Anise / Aniseed | Fruits (Seeds) | 1.31 - 4.45% | [3] |

| Foeniculum vulgare Mill. | Fennel | Aerial Parts | 0.1 - 0.2% | [4] |

| Foeniculum vulgare Mill. | Fennel | Not Specified | 7.7% | [5] |

| Foeniculum vulgare Mill. var. dulce | Sweet Fennel | Not Specified | 0.95% | |

| Illicium verum Hook.f. | Star Anise | Fruits (Seeds) | 1.81% | [6] |

Biosynthesis of p-Anisaldehyde in Plants

The biosynthesis of p-anisaldehyde in plants is intrinsically linked to the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine. While the exact enzymatic steps can vary between species, a plausible route involves the formation of trans-anethole, a major component in these oils, which is subsequently oxidized to form p-anisaldehyde. This biotransformation can be catalyzed by enzymes such as trans-anethole oxygenase.

References

- 1. Essential oil composition of Pimpinella anisum L. fruits from various European countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Cytotoxicity of the Essential Oil of Fennel (Foeniculum vulgare) from Tajikistan [mdpi.com]

- 6. researchgate.net [researchgate.net]

synthesis of 4-Methoxybenzaldehyde from anethole

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Introduction

4-Methoxybenzaldehyde, commonly known as anisaldehyde, is a valuable organic compound widely utilized in the fragrance, flavor, pharmaceutical, and cosmetic industries.[1][2] It possesses a characteristic aroma reminiscent of hawthorn.[3][4] Anisaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals, pesticides, and perfumes.[1] One of the primary and economically viable precursors for the synthesis of this compound is anethole (B165797), a naturally occurring phenylpropanoid found in the essential oils of anise, fennel, and star anise.[5][6]

This guide provides a comprehensive overview of the primary synthetic routes for the oxidative cleavage of anethole to produce this compound. It includes detailed experimental protocols, comparative data on reaction conditions and yields, and workflow diagrams to illustrate the chemical transformations.

Synthetic Methodologies

The conversion of anethole to this compound involves the oxidative cleavage of the propenyl side chain's carbon-carbon double bond. Several methods have been developed to achieve this transformation, each with distinct advantages regarding yield, cost, safety, and environmental impact. The most prominent methods include ozonolysis and oxidation using reagents like dichromate, permanganate (B83412), or catalytic systems with hydrogen peroxide.

Ozonolysis

Ozonolysis is a highly efficient and widely reported method for the synthesis of this compound from anethole. This process involves bubbling ozone through a solution of anethole, followed by the workup of the resulting ozonide intermediate. Modern protocols have been developed to make this a one-pot synthesis, avoiding the isolation of the potentially explosive ozonide.[1][7]

A key innovation in this area is the use of environmentally friendly mixed solvent systems, such as acetone/water or ethyl acetate (B1210297)/water.[1][7] The presence of water facilitates the direct formation of anisaldehyde at room temperature, making the process more convenient and safer.[1][7]

Oxidation with Dichromate

A traditional and robust method for the oxidative cleavage of anethole involves the use of strong oxidizing agents like sodium or potassium dichromate in an acidic medium.[8][9] This method is effective but involves the use of hexavalent chromium, which is a significant environmental and health concern, prompting the development of greener alternatives.

Catalytic Oxidation with Hydrogen Peroxide

To address the environmental drawbacks of stoichiometric heavy metal oxidants, catalytic methods using hydrogen peroxide (H₂O₂) as a green oxidant have been developed. These processes employ various catalysts, such as oxovanadium complexes, palladium-based catalysts, or iron vanadate, to facilitate the selective oxidation of anethole.[3][7][10] These methods offer milder reaction conditions, high conversion rates, and reduced waste generation.[3]

Other Oxidation Methods

Other reagents and conditions have been explored for this transformation. For instance, potassium permanganate (KMnO₄) can be used for the oxidative cleavage of the alkene, though under certain conditions, it can lead to over-oxidation to the corresponding carboxylic acid (anisic acid).[11][12] Photochemical oxidation in the presence of a sensitizer (B1316253) has also been shown to yield this compound alongside other products.[13]

Data Presentation

The following tables summarize the quantitative data for various synthetic routes, allowing for a clear comparison of their efficiencies and reaction conditions.

Table 1: Ozonolysis of Anethole

| Solvent System | O₃/O₂ Flow Rate | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |

| Acetone/Water (15% water) | 0.06 m³/h | Room Temp. | 100 min | 82.70 | - | [7] |

| Ethyl Acetate/Water (10% water) | 0.06 m³/h | Room Temp. | - | 82.7 | 99.5 | [1][7] |

| Methanol / Methylene Chloride | - | Dry Ice Temp. | - | 92 | - | [14] |

| Star Anise Oil (as source) | - | 8.45 °C | 21 min | 73.6 | - | [15] |

Table 2: Oxidation of Anethole with Various Reagents

| Oxidant / Catalyst | Solvent | Temperature | Reaction Time | Conversion (%) | Yield (%) | Reference |

| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Water / Toluene (B28343) | < 40 °C | - | - | 45.5 (from oil) | [8] |

| POL-PPh₃@PdCl₂ / H₂O₂ | Toluene | Room Temp. | 1.5 h | - | High | [3] |

| Iron Vanadate (FeVO₄) / H₂O₂ | Dioxane | 40 °C | 4 h | 99 | 48.1 | [10] |

| Oxovanadium(IV) Phthalate / H₂O₂ | - | 30 °C | 4 h | 100 | 73.5 (selectivity) | [7] |

| Oxygen (O₂) | Ethanol / Water | 45 °C | 50 min | - | 70.5 | [16] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Protocol 1: Ozonolysis in a Water-Ethyl Acetate System

This one-pot protocol is adapted from a convenient and economical method for synthesizing anisaldehyde.[1]

-

Materials:

-

Anethole (20 g, 0.135 mol)

-

Water-ethyl acetate solvent (10% water by mass)

-

Ozone/Oxygen gas mixture (approx. 6% O₃ by mass)

-

-

Procedure:

-

Place 20 g of anethole into a bubble column equipped with a water-jacketed condenser.

-

Add the water-ethyl acetate solvent to dissolve the anethole.

-

Maintain the solution at room temperature.

-

Bubble a stream of the O₃/O₂ mixture (at a flow rate of 0.06 m³/h) through the solution.

-

Monitor the reaction progress using a suitable analytical method (e.g., GC). The reaction is typically complete when anethole is consumed.

-

Upon completion, discontinue the ozone flow and purge the system with nitrogen or air to remove residual ozone.

-

The reaction mixture can be worked up by separating the aqueous and organic layers. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Protocol 2: Oxidation with Sodium Dichromate

This protocol is based on a traditional oxidative cleavage method.[8]

-

Materials:

-

Anise Oil (containing anethole, 20 g)

-

Concentrated Sulfuric Acid (30 mL)

-

Sodium Dichromate (Na₂Cr₂O₇, 55 g)

-

Water (150 mL)

-

Toluene (500 mL)

-

-

Procedure:

-

In a suitable reaction vessel, suspend 20 g of anise oil in a mixture of 150 mL of water and 30 mL of concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add 55 g of sodium dichromate to the suspension, ensuring the reaction temperature does not exceed 40 °C.

-

After the addition is complete, continue stirring the mixture until the reaction is complete (monitor by TLC or GC).

-

Extract the reaction mixture with four 125 mL portions of toluene.

-

Combine the organic extracts and evaporate the toluene under reduced pressure.

-

Purify the residual oil by vacuum distillation to yield pure this compound.

-

Protocol 3: Catalytic Oxidation with H₂O₂

This protocol describes a greener synthesis using a palladium catalyst and hydrogen peroxide.[3]

-

Materials:

-

Anethole (2.223 g, 15 mmol)

-

POL-PPh₃@PdCl₂ catalyst (100 mg)

-

Toluene (50 mL)

-

30% Aqueous Hydrogen Peroxide (18.4 g, containing 160 mmol H₂O₂)

-

-

Procedure:

-

To a 250 mL round-bottom flask, add 100 mg of the POL-PPh₃@PdCl₂ catalyst.

-

Add 2.223 g of anethole and 50 mL of toluene to the flask and stir to create a uniform mixture.

-

Add 18.4 g of 30% aqueous hydrogen peroxide to the reaction mixture.

-

Stir the mixture vigorously at normal (room) temperature for 1.5 hours to carry out the catalytic oxidation.

-

After the reaction, filter the solution through a suitable adsorbent to remove the catalyst.

-

Allow the filtrate to stand and separate into layers.

-

Collect the organic phase, wash it with water, dehydrate with a drying agent (e.g., anhydrous MgSO₄), and dry.

-

Perform reduced pressure fractionation (vacuum distillation) on the final organic solution to obtain pure p-methoxybenzaldehyde.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key workflows and relationships in the synthesis of this compound from anethole.

Caption: General synthetic pathways from anethole to this compound.

Caption: Experimental workflow for the ozonolysis of anethole.

Caption: Multi-step synthesis showing further derivatization of anisaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Molecular Structure and Antibacterial Activity of 1-(this compound)-4-Methylthiosemicarbazone [scirp.org]

- 3. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]